molecular formula C25H26N4O3S2 B14141254 (E)-1-((2-(methylthio)phenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide CAS No. 954591-74-3

(E)-1-((2-(methylthio)phenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide

Katalognummer: B14141254
CAS-Nummer: 954591-74-3
Molekulargewicht: 494.6 g/mol
InChI-Schlüssel: BECROMFUGIRKRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-((2-(methylthio)phenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, sulfonyl group, and diazenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-((2-(methylthio)phenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide likely involves multiple steps, including the formation of the piperidine ring, sulfonylation, and diazenylation. Typical reaction conditions might include:

    Formation of Piperidine Ring: This could involve cyclization reactions using appropriate precursors.

    Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides under basic conditions.

    Diazenylation: Formation of the diazenyl group through diazotization reactions, often using nitrous acid and aromatic amines.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the diazenyl group, converting it to an amine.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution.

Major Products

The major products would depend on the specific reactions but could include derivatives with modified functional groups or ring structures.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential as a drug candidate, particularly if it exhibits interesting biological activity.

Medicine

If the compound shows pharmacological activity, it could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

Industry

In industry, it might be used in the synthesis of advanced materials, dyes, or other specialty chemicals.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-1-((2-(methylthio)phenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide: might be compared with other sulfonyl piperidine derivatives or diazenyl compounds.

Uniqueness

The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique reactivity or biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

954591-74-3

Molekularformel

C25H26N4O3S2

Molekulargewicht

494.6 g/mol

IUPAC-Name

1-(2-methylsulfanylphenyl)sulfonyl-N-(4-phenyldiazenylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C25H26N4O3S2/c1-33-23-9-5-6-10-24(23)34(31,32)29-17-15-19(16-18-29)25(30)26-20-11-13-22(14-12-20)28-27-21-7-3-2-4-8-21/h2-14,19H,15-18H2,1H3,(H,26,30)

InChI-Schlüssel

BECROMFUGIRKRX-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.